molecular formula C22H21NO3 B2993421 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one CAS No. 1017657-58-7

4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one

Cat. No.: B2993421
CAS No.: 1017657-58-7
M. Wt: 347.414
InChI Key: VZEOFGFZBYMHKK-UHFFFAOYSA-N
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Description

4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a cyclopropylcarbonyl group, a hydroxy group, and a pyrrolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring.

    4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring.

Uniqueness

4-(Cyclopropylcarbonyl)-3-hydroxy-5-phenyl-1-(phenylethyl)-3-pyrrolin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(cyclopropanecarbonyl)-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-14(15-8-4-2-5-9-15)23-19(16-10-6-3-7-11-16)18(21(25)22(23)26)20(24)17-12-13-17/h2-11,14,17,19,25H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEOFGFZBYMHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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